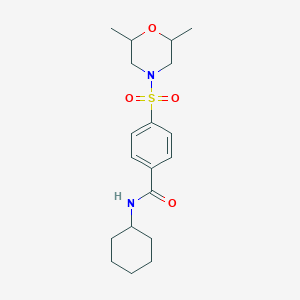

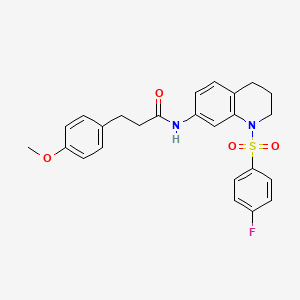

N-Cyclohexyl-4-((2,6-Dimethylmorpholino)sulfonyl)benzamid

Übersicht

Beschreibung

The compound "N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" is a sulfamoyl benzamide derivative, which is a class of compounds known for their potential biological activities. These compounds have been studied for their ability to act as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play a significant role in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer .

Synthesis Analysis

The synthesis of sulfamoyl benzamide derivatives, including those with morpholine substituents, typically involves the use of chlorosulfonylbenzoic acid in aqueous medium and carbodiimide coupling. These methods allow for the introduction of various biologically relevant substituents, such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines. The synthesis process is crucial for creating compounds with the potential for high selectivity and potency against specific isoforms of h-NTPDases .

Molecular Structure Analysis

The molecular structure of sulfamoyl benzamide derivatives is characterized by the presence of a benzamide moiety linked to a sulfonamide group. This structure is essential for the interaction with h-NTPDases, as evidenced by molecular docking studies that show significant interactions with the amino acids of the respective h-NTPDase homology model proteins. The specific substituents attached to the benzamide and sulfonamide groups can greatly influence the potency and selectivity of these inhibitors .

Chemical Reactions Analysis

Sulfamoyl benzamide derivatives can participate in various chemical reactions, including sulfonylation and cyclization. For instance, sulfonylation/cyclization reactions have been developed to access sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which exhibit potential antitumor activity. These reactions are typically carried out under mild conditions and demonstrate outstanding functional group tolerance, which is beneficial for the development of potential antitumor lead compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl benzamide derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications. The presence of morpholine, for example, can affect the solubility and pharmacokinetic properties of these compounds. The specific physical and chemical properties of "N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide" would need to be determined experimentally to fully understand its behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

- Benzamide, einschließlich N-Cyclohexyl-4-((2,6-Dimethylmorpholino)sulfonyl)benzamid, wurden auf ihre antioxidative Aktivität untersucht. In-vitro-Studien haben ihre Fähigkeit gezeigt, freie Radikale abzufangen und Metallionen zu chelatisieren, was möglicherweise zum Schutz der Zellen vor oxidativem Stress beiträgt .

- Forscher haben die antibakterielle Wirksamkeit von Benzamidderivaten bewertet. This compound wurde gegen grampositive und gramnegative Bakterien getestet. Vergleiche mit Kontrollmedikamenten zeigten sein Potenzial als antibakterielles Mittel .

- Benzamide haben aufgrund ihrer vielfältigen chemischen Eigenschaften Anwendungen in der Arzneimittelforschung gefunden. Sie werden mit verschiedenen therapeutischen Wirkungen in Verbindung gebracht, darunter Antitumor-, antimikrobielle, entzündungshemmende und analgetische Eigenschaften. Forscher untersuchen ihr Potenzial als neuartige Arzneimittelkandidaten .

- Über die Medizin hinaus spielen Benzamide eine Rolle in Industriesektoren wie Kunststoff, Gummi, Papier und Landwirtschaft. Ihre Vielseitigkeit macht sie für verschiedene Anwendungen wertvoll .

- Forscher haben grüne und effiziente Methoden zur Synthese von Benzamiden entwickelt. Zum Beispiel wurde die direkte Kondensation von Benzoesäuren und Aminen unter Ultraschallbestrahlung unter Verwendung von Lewis-sauren ionischen Flüssigkeiten, die auf Diatomeenerde immobilisiert sind, untersucht .

- Jüngste Arbeiten befassen sich mit der direkten Alkylierung von N,N-Dialkylbenzamiden unter Verwendung leicht verfügbarer Basen. Diese Reaktionen bieten einen Weg zur Modifizierung von Benzamidstrukturen, was möglicherweise zu neuen Derivaten mit spezifischen Eigenschaften führt .

Antioxidative Eigenschaften

Antibakterielle Aktivität

Arzneimittelforschung und medizinische Anwendungen

Industrielle und landwirtschaftliche Anwendungen

Grüne Synthesewege

Alkylierungsreaktionen

Zukünftige Richtungen

Benzamides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . They are also widely used in industries such as paper, plastic, and rubber, and in agricultural areas . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSANVVJUSSRLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332660 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

325729-48-4 | |

| Record name | N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![(E)-N-[(3-Fluorophenyl)methylidene]hydroxylamine](/img/structure/B2548484.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)